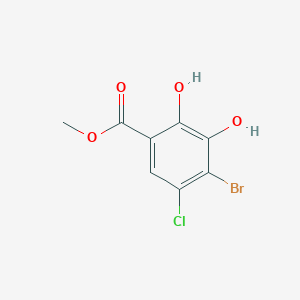

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate

Description

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents, making it a halogenated aromatic ester

Properties

CAS No. |

819800-64-1 |

|---|---|

Molecular Formula |

C8H6BrClO4 |

Molecular Weight |

281.49 g/mol |

IUPAC Name |

methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |

InChI |

InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |

InChI Key |

VEDBVQXMWUUNEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate typically involves the esterification of 4-bromo-5-chloro-2,3-dihydroxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or aldehydes.

Scientific Research Applications

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-bromo-3-hydroxybenzoate

- Methyl 5-bromo-4-chloro-2-methoxybenzoate

- Methyl 3,5-dibromo-4-hydroxybenzoate

Uniqueness

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the dihydroxybenzoate structure provides distinct chemical properties that can be leveraged in various applications.

Biological Activity

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is an aromatic ester that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and chlorine substituents, exhibits various pharmacological properties that may be beneficial in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, enzyme inhibition capabilities, and the mechanisms underlying these activities.

Chemical Structure and Properties

- Molecular Formula : C₈H₆BrClO₃

- Molecular Weight : Approximately 281.49 g/mol

- Structure : The compound features a dihydroxybenzoate core with halogen substituents that influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

The compound's effectiveness was evaluated through MIC assays against antibiotic-resistant bacteria. The results indicate:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Escherichia coli | 8.0 | 16.0 |

| Enterococcus faecium | 6.25 | 12.5 |

These findings suggest that this compound possesses potent antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to conventional antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Melanoma | 19.77 ± 1.86 |

| Triple-Negative Breast Cancer | 10.40 ± 1.35 |

| Prostate Carcinoma | 15.50 ± 2.00 |

The compound exhibited selective cytotoxicity towards melanoma cells while showing lower toxicity to normal fibroblast cells, indicating its potential as a selective anticancer agent .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit specific enzymes.

Alkaline Phosphatase Inhibition

In vitro studies demonstrated that the compound acts as a competitive inhibitor of alkaline phosphatase with an IC₅₀ of approximately 1.469 ± 0.02 µM. This suggests a strong binding affinity to the enzyme, which could have implications for therapeutic strategies targeting diseases associated with alkaline phosphatase dysregulation .

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Binding Affinity : The halogen substituents enhance binding to molecular targets such as enzymes and receptors.

- Structural Interactions : The unique arrangement of functional groups facilitates interactions with biological systems, potentially leading to therapeutic effects.

- Inhibition Pathways : The compound's ability to inhibit key enzymes like alkaline phosphatase indicates potential pathways for modulating disease processes.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and esterification of substituted benzoic acid derivatives. Key steps include:

- Halogenation: Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled temperature (0–5°C) using catalysts like FeCl₃ .

- Esterification: React the hydroxylated intermediate with methyl iodide in anhydrous DMF, using K₂CO₃ as a base to promote nucleophilic substitution .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of methyl iodide) and reaction time (12–24 hours) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers effectively purify and characterize this compound?

Methodological Answer:

- Purification: Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity (>95%) product .

- Characterization:

- NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.8–4.0 ppm) .

- Mass Spectrometry: Validate molecular weight (theoretical m/z 322.54 for C₁₀H₉BrClNO₄) .

- X-ray Crystallography: Resolve crystal structure to confirm dihydroxy and halogen spatial arrangement .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage: Store in airtight containers at 0–6°C to prevent degradation. Protect from light and moisture .

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy .

- Waste Disposal: Neutralize with 10% NaOH solution before incineration to minimize environmental release .

Advanced Research Questions

Q. How do substituent positions (bromo, chloro, dihydroxy) influence bioactivity in pharmacological studies?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Bromine/Chlorine: Enhance electrophilicity and membrane permeability, critical for antimicrobial activity. Compare analogs (e.g., 4-bromo-3-chloro vs. 5-bromo-4-chloro) via MIC assays against S. aureus .

- Dihydroxy Groups: Participate in hydrogen bonding with target enzymes (e.g., COX-2 in anti-inflammatory applications). Use molecular docking simulations (AutoDock Vina) to predict binding affinities .

- Data Interpretation: Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to identify optimal positions .

Q. How should researchers address discrepancies in reported solubility data (e.g., g/L vs. higher values)?

Methodological Answer:

- Validation: Replicate solubility tests in standardized buffers (PBS, pH 7.4) at 25°C. Use UV-Vis spectroscopy (λ max ~270 nm) for quantification .

- Purity Check: Analyze batches via GC-MS to rule out impurities (e.g., residual DMF) that may artificially elevate solubility .

- Solvent Effects: Test co-solvents (e.g., 10% DMSO) to enhance solubility for in vitro assays without destabilizing the compound .

Q. What mechanistic insights explain its stability under varying pH conditions?

Methodological Answer:

- Degradation Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:

- Acidic Conditions: Ester hydrolysis dominates, yielding free carboxylic acid (retention time shift from 8.2 to 6.5 minutes) .

- Alkaline Conditions: Dehalogenation occurs, detected via loss of Br/Cl peaks in ICP-MS .

- Stabilization Strategies: Use enteric coatings (e.g., Eudragit) for oral formulations to protect against gastric pH .

Q. How can researchers elucidate its mode of action in anti-inflammatory applications?

Methodological Answer:

- In Vitro Models: Treat LPS-activated RAW 264.7 macrophages and measure TNF-α/IL-6 suppression via ELISA. Compare to dexamethasone controls .

- Pathway Analysis: Perform Western blotting to assess NF-κB pathway inhibition (reduced p65 phosphorylation) .

- Metabolomics: Use LC-MS/MS to identify downstream metabolites (e.g., glutathione adducts) linked to oxidative stress modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.